molecular formula C28H26N2O4 B2592363 Ethyl 4-{2-[(3,5-dimethylphenyl)amino]-2-oxoethoxy}-2-phenylquinoline-6-carboxylate CAS No. 1114648-50-8

Ethyl 4-{2-[(3,5-dimethylphenyl)amino]-2-oxoethoxy}-2-phenylquinoline-6-carboxylate

Cat. No. B2592363
CAS RN: 1114648-50-8
M. Wt: 454.526
InChI Key: MTQRVFODNLAUBZ-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule with several functional groups. It contains a quinoline ring, which is a heterocyclic aromatic organic compound with two fused rings (a benzene ring fused to a pyridine ring). It also has an ethoxy group (-OCH2CH3), an amino group (-NH2), and a carboxylate ester group (-COO-). These functional groups could potentially participate in various chemical reactions .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups. The amino group could act as a nucleophile in reactions, the carboxylate ester group could undergo hydrolysis or transesterification, and the aromatic rings could participate in electrophilic aromatic substitution reactions .

Scientific Research Applications

Synthesis and Potential Anticancer Activities

Research has been conducted on the synthesis of novel compounds similar to Ethyl 4-{2-[(3,5-dimethylphenyl)amino]-2-oxoethoxy}-2-phenylquinoline-6-carboxylate, with a focus on their potential as anticancer agents. For example, Facchinetti et al. (2015) synthesized a series of ethyl (substituted)phenyl-4-oxothiazolidin-3-yl)-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylates to explore their potential as anticancer agents. These compounds were evaluated for activity against various cancer cell lines, including gastric ascitis and gastric adenocarcinoma, although none exhibited significant cytotoxicity against normal cells, indicating a degree of selectivity (Facchinetti et al., 2015).

Antimicrobial Activities

Another study by Desai et al. (2007) focused on the synthesis and characterization of new quinazolines as potential antimicrobial agents. This research led to the discovery of compounds with significant antibacterial and antifungal activities against pathogens such as Escherichia coli and Staphylococcus aureus (Desai, Shihora, & Moradia, 2007).

Structure-Activity Relationship and Molecular Mechanisms

Further investigation into the structure-activity relationships of these compounds has revealed insights into their mechanisms of action, especially in overcoming drug resistance in cancer cells. Das et al. (2009) demonstrated that specific analogues mitigate drug resistance and synergize with various cancer therapies, highlighting their potential in treating cancers with multiple drug resistance (Das et al., 2009).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is typically relevant for drugs or bioactive compounds. Without more information, it’s difficult to speculate on the mechanism of action of this compound .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. Some general precautions should always be taken when handling chemicals, including using appropriate personal protective equipment and following safe laboratory practices. Specific safety data for this compound was not available in my search.

Future Directions

The future research directions for this compound would depend on its properties and potential applications. It could be studied for potential medicinal properties, given the presence of a quinoline ring, which is found in many pharmaceuticals. Alternatively, it could be used as a building block in the synthesis of more complex molecules .

properties

IUPAC Name

ethyl 4-[2-(3,5-dimethylanilino)-2-oxoethoxy]-2-phenylquinoline-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H26N2O4/c1-4-33-28(32)21-10-11-24-23(15-21)26(16-25(30-24)20-8-6-5-7-9-20)34-17-27(31)29-22-13-18(2)12-19(3)14-22/h5-16H,4,17H2,1-3H3,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTQRVFODNLAUBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)N=C(C=C2OCC(=O)NC3=CC(=CC(=C3)C)C)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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